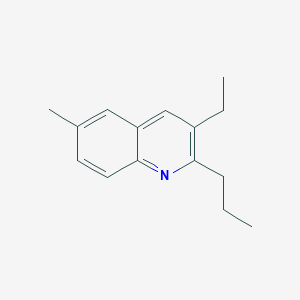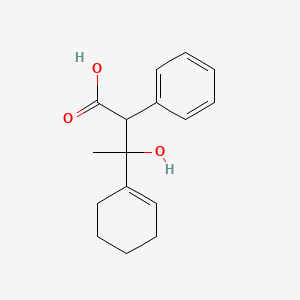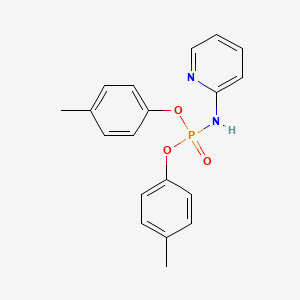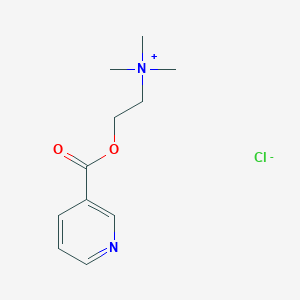
1-(Chloromethyl)-1-methylnaphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-methylnaphthalen-2-one is an organic compound with the molecular formula C12H11ClO It is a derivative of naphthalene, characterized by the presence of a chloromethyl group and a methyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-1-methylnaphthalen-2-one can be synthesized through the chloromethylation of naphthalene derivatives. One common method involves the reaction of naphthalene with paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as ferric chloride or copper chloride . The reaction mixture is heated, and the product is isolated through crystallization and purification steps.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves similar chloromethylation reactions but on a larger scale. The use of phase transfer catalysts like benzyl trimethyl ammonium chloride can enhance the efficiency of the reaction . The crude product is then purified through recrystallization from an alcohol solvent.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-methylnaphthalen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution: Formation of naphthylamines or naphthylthiols.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthyl alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1-methylnaphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-methylnaphthalen-2-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound’s ability to undergo substitution reactions makes it a versatile intermediate in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloromethyl-2-methylnaphthalene
- 1-Chloromethyl-naphthalene
- 2-Chloromethyl-naphthalene
Comparison: 1-(Chloromethyl)-1-methylnaphthalen-2-one is unique due to the presence of both a chloromethyl and a methyl group on the naphthalene ring
Eigenschaften
CAS-Nummer |
5452-44-8 |
|---|---|
Molekularformel |
C12H11ClO |
Molekulargewicht |
206.67 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-methylnaphthalen-2-one |
InChI |
InChI=1S/C12H11ClO/c1-12(8-13)10-5-3-2-4-9(10)6-7-11(12)14/h2-7H,8H2,1H3 |
InChI-Schlüssel |
ZVIKNSWLVCFEKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C=CC2=CC=CC=C21)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


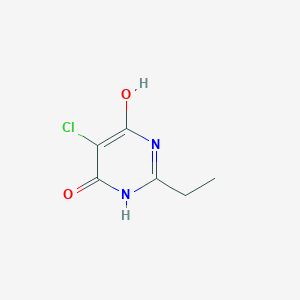


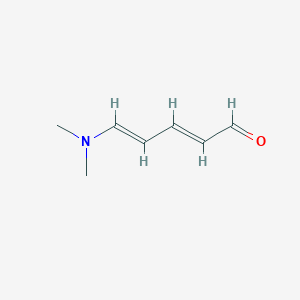
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)


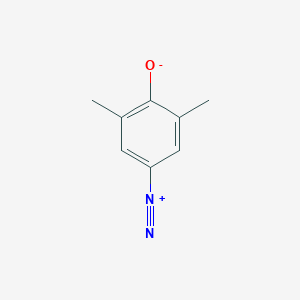
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
